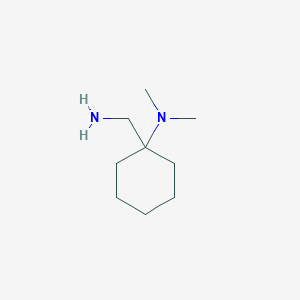

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine

説明

1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine (1-AMDC) is an organic compound consisting of a cyclohexane ring with an amine group attached to the 1-position of the ring. It is a versatile reagent in organic synthesis, used in a wide variety of reactions, including the synthesis of important biologically active compounds. It is also used as a catalyst in a variety of reactions, and has been studied for its potential applications in pharmaceuticals and other areas.

科学的研究の応用

- Field : Chemistry

- Application : The development of anion sensors for selective detection of a specific anion .

- Method : The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction .

- Results : The study suggests that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .

- Field : Biochemistry

- Application : The synthesis and application for oligonucleotide functionalization of novel tethers based on aminomethyl and mercaptomethyl sugar derivatives .

- Method : Starting from a common cyano sugar precursor, three novel phosphoramidites have been prepared in the two α- and β-anomeric forms .

- Results : The study reports the synthesis and application for oligonucleotide functionalization of novel tethers based on aminomethyl and mercaptomethyl sugar derivatives .

Photophysical Properties of Naphthalimide Derivatives

Oligonucleotides Containing Aminomethyl

Ullmann Reaction

- Field : Chemistry

- Application : Aminomethylenephosphonic acids have several synthesis routes and many applications such as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity .

- Method : The synthesis methods of aminomethylphosphonic acids and their applications are reviewed in the paper .

- Results : The most important characteristic of these compounds is their N-C-P molecular fragment that broadly defines them as analogues of amino acids, in which the carboxylic group is replaced by a phosphonic acid .

- Field : Organic & Biomolecular Chemistry

- Application : This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .

- Method : The paper discusses cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms .

- Results : The paper reframes primary alkyl amines as aliphatic building blocks .

- Field : Bioconjugate Chemistry

- Application : The synthesis, purification, characterization, and conjugation with fluorophores and lipids of oligonucleotides containing 1-aminomethyl or 1-mercaptomethyl-2-deoxy-d-ribofuranoses .

- Method : The paper discusses the synthesis methods of these oligonucleotides .

- Results : The paper presents the results of the synthesis, purification, characterization, and conjugation with fluorophores and lipids of these oligonucleotides .

Aminomethylenephosphonic Acids Syntheses and Applications

Reframing Primary Alkyl Amines as Aliphatic Building Blocks

Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses

- Field : Organic & Biomolecular Chemistry

- Application : This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .

- Method : The paper discusses cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms .

- Results : The paper reframes primary alkyl amines as aliphatic building blocks .

- Field : Polymer Chemistry

- Application : Polyphthalamide (PPA) polymers are employed in the automotive industry along with other industries. This includes electrical parts, manufacturing or oil extraction because of PPAs chemical resistance, high strength, stiffness at high temperature, and dimensional stability .

- Method : The paper discusses the synthesis methods of PPA and its blends, and PPA composites .

- Results : Undiscovered or unpublished properties of PPAs means that there is a rich vein of opportunity, and many studies yet to be performed. This will open up a plethora of breakthrough research in electrical vehicle and aerospace applications .

- Field : Medicinal Chemistry

- Application : Chalcones have an α,β-unsaturated carbonyl system which gives them broad biological properties. Among the biological properties exerted by chalcones, their ability to suppress tumors stands out, in addition to their low toxicity .

- Method : The paper explores the role of natural and synthetic chalcones .

- Results : The paper discusses the anticancer activity of chalcones .

Reframing Primary Alkyl Amines as Aliphatic Building Blocks

Polyphthalamide Polymers: Synthesis, Properties, and Applications

Anticancer Activity of Chalcones

特性

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMAJBZHTKCAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961990 | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

CAS RN |

41806-09-1 | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

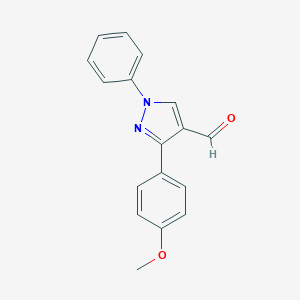

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)